molecular formula C21H15N3O5 B571603 Azoxystrobin acid CAS No. 1185255-09-7

Azoxystrobin acid

Cat. No.: B571603
CAS No.: 1185255-09-7
M. Wt: 389.367
InChI Key: IKCXDZCEWZARFL-FOWTUZBSSA-N
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Description

Azoxystrobin acid is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from fungal diseases. It belongs to the class of strobilurins, which are derived from natural antifungal compounds produced by certain fungi. This compound is known for its effectiveness against a wide range of fungal pathogens, making it a valuable tool in modern agriculture .

Biochemical Analysis

Biochemical Properties

Azoxystrobin acid interacts with various enzymes and proteins, primarily those involved in mitochondrial respiration . It inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex and inhibiting electron transfer . This interaction disrupts the production of ATP, a crucial molecule for energy transfer within cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting energy production, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces the production of reactive oxygen species (ROS) and triggers cell apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly those in the mitochondrial respiratory chain . It binds to the Qo site of the cytochrome bc1 complex, inhibiting electron transfer and thus disrupting the production of ATP . This action at the molecular level is how this compound exerts its fungicidal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have an inhibitory effect on the activity of dehydrogenases, catalase, urease, acid phosphatase, and alkaline phosphatase . Dehydrogenases were found to be most resistant to the effects of the fungicide, while alkaline phosphatase in the soil recovered the balance in the shortest time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it can cause a reduction in food consumption and growth, induce oxidative stress, and lead to significant changes in lipid peroxidation levels

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the bacterium Ochrobactrum anthropi SH14 via a novel metabolic pathway, forming N-(4,6-dimethoxypyrimidin-2-yl)-acetamide, 2-amino-4-(4-chlorophenyl)-3-cyano-5,6-dimethyl-pyridine, and 3-quinolinecarboxylic acid,6,8-difluoro-4-hydroxy-ethyl ester as the main intermediate products .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In plants, it is primarily accumulated in roots and its upward translocation is limited . The uptake and distribution of this compound by wheat plants could be predicted well by a partition-limited model .

Subcellular Localization

It is known that Azoxystrobin, the parent compound of this compound, primarily accumulates in organelles, with the highest distribution proportion detected in the soluble cell fractions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azoxystrobin acid involves several key steps. One common method starts with the reaction of 2-cyanophenol with 4-chloropyrimidine to form 2-(4-chloropyrimidin-2-yloxy)phenol. This intermediate is then reacted with methyl 2-bromo-3-methoxyacrylate to yield this compound. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. The final product is often purified through crystallization or chromatography to ensure it meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions: Azoxystrobin acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may exhibit different levels of fungicidal activity .

Scientific Research Applications

Azoxystrobin acid has a wide range of scientific research applications, including:

Mechanism of Action

Azoxystrobin acid exerts its effects by inhibiting mitochondrial respiration in fungal cells. It binds to the quinol outer binding site of the cytochrome b-c1 complex, blocking electron transport and preventing the production of adenosine triphosphate (ATP). This disruption of energy production ultimately leads to the death of the fungal cells .

Comparison with Similar Compounds

  • Kresoxim-methyl
  • Pyraclostrobin
  • Trifloxystrobin
  • Picoxystrobin
  • Fluoxastrobin

Comparison: Azoxystrobin acid is unique among strobilurins due to its broad spectrum of activity and high efficacy against a wide range of fungal pathogens. Compared to other similar compounds, it has a relatively low potential for bioconcentration and moderate risk to non-target organisms, making it a safer option for agricultural use .

Biological Activity

Azoxystrobin acid, the primary metabolite of the widely used fungicide azoxystrobin, exhibits significant biological activity that impacts both ecological and human health. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Azoxystrobin acts primarily by inhibiting mitochondrial respiration in fungi, specifically targeting the cytochrome bc1 complex (complex III) of the electron transport chain. This inhibition disrupts ATP production, leading to fungal cell death. However, its effects extend beyond fungicidal activity, influencing various biological systems in non-target organisms.

Ecotoxicological Effects

Recent studies have highlighted the ecotoxicological risks associated with azoxystrobin and its acid form. For example, a study on Theba pisana snails revealed that exposure to this compound resulted in oxidative stress and neurotoxic effects. Key findings included:

  • Lipid Peroxidation (LPO) : Significant increases in LPO levels were observed after 28 days of exposure at both 0.3 µg/ml and 3 µg/ml concentrations, indicating oxidative damage (Table 1).
  • Glutathione (GSH) Levels : GSH content decreased significantly after 14, 21, and 28 days of exposure, suggesting impaired antioxidant defenses (Table 2).
  • Catalase (CAT) Activity : CAT activity increased significantly after prolonged exposure, indicating a response to oxidative stress (Table 3).
  • Acetylcholinesterase (AChE) Activity : AChE activity showed initial increases followed by significant inhibition at higher concentrations after 28 days (Figure 2).

Table 1: Lipid Peroxidation Levels in Snails Exposed to this compound

Exposure DurationConcentration (µg/ml)LPO Level (%)
7 days0.384.54
7 days385.45
28 days0.3Increased
28 days3Increased

Table 2: Glutathione Content in Snails Exposed to this compound

Exposure DurationConcentration (µg/ml)GSH Level (%)
14 days0.3Decreased by 89.32
14 days3Decreased by 87.30
28 days0.3Decreased by 88.98
28 days3Decreased by 91.18

Table 3: Catalase Activity in Snails Exposed to this compound

Exposure DurationConcentration (µg/ml)CAT Activity Increase (%)
After 7 days0.3Increased
After 14 daysBothIncreased
After 21 daysBothIncreased
After 28 daysBothIncreased

Reproductive Toxicity

Research has also indicated that this compound may pose reproductive risks in mammals. A study involving mouse oocytes demonstrated that exposure disrupted meiotic maturation by impairing spindle formation and chromosome alignment, which was linked to increased oxidative stress and abnormal mitochondrial distribution . Melatonin supplementation was found to alleviate some of these toxic effects during oocyte maturation.

Genotoxicity Studies

This compound has been shown to induce chromosomal aberrations in various plant species, including Myriophyllum quitense. The compound caused DNA damage and alterations in antioxidant enzyme systems, suggesting potential genotoxic effects that could have implications for environmental health .

Case Studies and Regulatory Findings

  • Toxicological Evaluations : Long-term studies on rats and dogs revealed significant findings such as decreased body weight and liver damage at high doses of this compound . These studies emphasize the importance of evaluating both short-term and long-term exposure risks.
  • Environmental Impact Assessments : Regulatory bodies have noted the potential for this compound to persist in the environment, raising concerns about its accumulation in aquatic ecosystems and effects on non-target species .

Properties

IUPAC Name

(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-27-12-16(21(25)26)15-7-3-5-9-18(15)29-20-10-19(23-13-24-20)28-17-8-4-2-6-14(17)11-22/h2-10,12-13H,1H3,(H,25,26)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCXDZCEWZARFL-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891507
Record name Azoxystrobin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185255-09-7
Record name Azoxystrobin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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